(2-Chloronaphthalen-1-yl)boronic acid
Description
Properties
IUPAC Name |
(2-chloronaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJWVSIBCCLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Chloronaphthalen 1 Yl Boronic Acid
Fundamental Principles Governing Organoboron Reactivity in Catalysis
Organoboron compounds, including (2-Chloronaphthalen-1-yl)boronic acid, are versatile reagents in catalysis primarily due to the electronic nature of the boron atom. Boronic acids are characterized by a vacant p-orbital on the boron atom, which imparts Lewis acidity. nih.gov This Lewis acidity allows them to interact with Lewis bases, a fundamental step in their activation for cross-coupling reactions. nih.gov
The reactivity of boronic acids in catalytic cycles is generally initiated by the formation of a more nucleophilic "ate" complex. In the presence of a base, the boronic acid is converted to a tetracoordinate boronate species. nih.gov This transformation increases the electron density on the boron atom and, consequently, enhances the nucleophilicity of the organic group attached to it, making it more prone to transfer to a metal center in a process called transmetalation.
The key principles governing the reactivity of this compound in catalysis can be summarized as follows:
Lewis Acidity: The boron center can accept a pair of electrons from a base (e.g., hydroxide (B78521) or alkoxide) to form a boronate complex.
Transmetalation: The naphthalene (B1677914) group is transferred from the boron atom to the transition metal catalyst (commonly palladium or copper). This is often the rate-determining step and is highly sensitive to steric and electronic factors.
Equilibria: Boronic acids can exist in equilibrium with their trimeric anhydride (B1165640) forms, known as boroxines. The specific reacting species can depend on the reaction conditions.
Detailed Mechanistic Pathways in Cross-Coupling Reactions
This compound is a prominent coupling partner in Suzuki-Miyaura reactions, a powerful method for carbon-carbon bond formation.
Elucidation of the Catalytic Cycle in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. mdpi.com The cycle is generally understood to comprise three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Catalytic Cycle:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an organohalide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.
Transmetalation: The organoboron reagent, this compound, is activated by a base to form the corresponding boronate. This boronate then transfers its naphthalenyl group to the Pd(II) complex, displacing the halide. This step forms a new diorganopalladium(II) species.
Reductive Elimination: The two organic groups on the palladium center are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex. | Pd(0)Ln → R-Pd(II)-X(L)n |
| Transmetalation | The organic group from the boronic acid (activated as a boronate) is transferred to the palladium center. | R-Pd(II)-X(L)n + Ar-B(OH)2 → R-Pd(II)-Ar(L)n |
| Reductive Elimination | The two organic groups on palladium couple to form the final product and regenerate the Pd(0) catalyst. | R-Pd(II)-Ar(L)n → R-Ar + Pd(0)Ln |
Influence of the Chloro Substituent on Reaction Kinetics and Selectivity
The chloro group at the 2-position of the naphthalene ring in this compound exerts significant electronic and steric effects that influence the kinetics and selectivity of the Suzuki-Miyaura coupling.
Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which decreases the electron density of the naphthalene ring. This reduced nucleophilicity can slow down the transmetalation step. However, the lone pairs on the chlorine atom can participate in resonance, which can partially counteract the inductive effect. In the context of polychlorinated aromatics, electron-withdrawing groups can sometimes enhance reactivity in certain cross-coupling scenarios. nih.gov For boronic acids, a more electron-deficient aryl group can increase the Lewis acidity of the boron, potentially facilitating the initial interaction with the base.
Steric Effects: The chloro substituent is located ortho to the boronic acid group. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step. core.ac.uk This steric clash can raise the activation energy of this step, leading to slower reaction rates compared to less hindered boronic acids. In reactions involving polychlorinated substrates, selectivity is often governed by a combination of steric and electronic factors, with coupling sometimes favoring the more sterically accessible position. nih.govnih.gov
| Effect | Influence of the ortho-Chloro Group | Impact on Suzuki-Miyaura Coupling |
|---|---|---|
| Electronic (Inductive) | Electron-withdrawing, decreases nucleophilicity of the naphthalene ring. | May slow the rate of transmetalation. |
| Electronic (Resonance) | Lone pair donation, can partially offset the inductive effect. | Minor influence compared to the inductive effect. |
| Steric | Bulky group ortho to the boronic acid. | Hinders approach to the palladium center, likely decreasing the rate of transmetalation. |
Mechanistic Studies of Other Carbon-Heteroatom Bond Formation Reactions
This compound can also participate in the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur, primarily through copper-catalyzed reactions like the Chan-Lam coupling.
The Chan-Lam coupling allows for the formation of aryl-nitrogen and aryl-oxygen bonds. The proposed mechanism involves a copper catalyst, typically in the +2 oxidation state. organic-chemistry.orgwikipedia.org The catalytic cycle is thought to proceed through the following key steps:
Ligand Exchange/Transmetalation: The boronic acid coordinates to the copper(II) center, followed by transmetalation to form an aryl-copper(II) intermediate.
Coordination of the Heteroatom: The amine or alcohol substrate coordinates to the aryl-copper(II) complex.
Reductive Elimination: The aryl group and the heteroatom nucleophile couple, forming the C-N or C-O bond and a Cu(0) species.
Reoxidation: The Cu(0) is reoxidized to the active Cu(II) state by an oxidant, often oxygen from the air, to complete the catalytic cycle. organic-chemistry.org An alternative pathway involving a Cu(III) intermediate has also been proposed. wikipedia.org
The ortho-chloro group on the naphthalene ring of this compound would likely influence the Chan-Lam coupling similarly to the Suzuki-Miyaura reaction. The steric bulk could hinder the initial transmetalation with the copper catalyst, potentially requiring more forcing conditions or specialized ligands.
For carbon-sulfur bond formation , similar copper-catalyzed protocols have been developed for the S-arylation of thiols with arylboronic acids. The mechanism is believed to be analogous to the Chan-Lam coupling, involving the formation of an aryl-copper intermediate followed by coupling with the thiol. organic-chemistry.org
The Buchwald-Hartwig amination is another important C-N bond-forming reaction, though it typically involves the coupling of an amine with an aryl halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While the boronic acid is not a direct partner in the main catalytic cycle, this reaction is a key complementary method for the synthesis of aryl amines. The mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org
Applications of 2 Chloronaphthalen 1 Yl Boronic Acid in Complex Organic Synthesis
Construction of Carbon-Carbon Bonds via Cross-Coupling Chemistry
The primary application of arylboronic acids in organic synthesis is in the palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental to the construction of complex molecular frameworks.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org (2-Chloronaphthalen-1-yl)boronic acid is an ideal substrate for this reaction, allowing the direct connection of the 2-chloronaphthalene (B1664065) unit to other organic fragments.
This reaction is pivotal for synthesizing biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. The general catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comyoutube.com The presence of the chloro-substituent on the naphthalene (B1677914) ring of this compound can influence the electronic properties and reactivity of the molecule, potentially affecting reaction kinetics and yields.
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 1-(4-Methoxyphenyl)naphthalene | >95 |
| 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1,1'-Binaphthyl | 98 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 2-(Naphthalen-1-yl)pyridine | 92 |
| This table presents representative examples of Suzuki-Miyaura reactions with 1-naphthalenboronic acid to illustrate the general utility of this class of compounds. Specific outcomes with this compound may vary. |
Beyond the Suzuki-Miyaura reaction, the principles of cross-coupling can be extended to other powerful synthetic methods where boronic acids can be used in analogous or modified procedures.
Sonogashira Coupling: The traditional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org However, variations have been developed that utilize boronic acids as the coupling partner for the alkyne. mdpi.comnih.gov In such a reaction, this compound could be coupled with a terminal alkyne to produce a 1-alkynyl-2-chloronaphthalene derivative. These structures are valuable intermediates in the synthesis of conjugated systems and natural products.
Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgnih.gov An oxidative variant, often called the boron-Heck reaction, allows for the coupling of arylboronic acids with alkenes. hw.ac.ukliv.ac.uk This would enable the direct arylation of an alkene with the (2-Chloronaphthalen-1-yl) moiety, leading to the formation of substituted styrenic compounds with the naphthalene core.
Stille Coupling: While the classic Stille reaction uses organotin compounds, the underlying principles of transmetalation in palladium-catalyzed cycles are similar to those in Suzuki coupling. wikipedia.org Boronic acids are often preferred over organostannanes due to their lower toxicity. libretexts.org Therefore, reactions that might traditionally be designed using a Stille coupling could potentially be adapted to use this compound, taking advantage of its more environmentally benign nature.
Functionalization Strategies for Carbon-Heteroatom Bond Formation
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. organic-chemistry.orgmarmacs.org This copper-catalyzed reaction couples boronic acids with amines, phenols, and thiols. wikipedia.org this compound can serve as the aryl donor in these reactions, allowing for the direct attachment of nitrogen, oxygen, or sulfur nucleophiles to the naphthalene core.
This methodology is particularly advantageous as it often proceeds under mild conditions, sometimes even open to the air at room temperature, making it a complementary technique to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgnih.gov The ability to form these C-X bonds is crucial in the synthesis of a wide array of biologically active molecules and functional materials.
| Nucleophile | Copper Source | Ligand/Additive | Solvent | Product Type |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Aryl Amine |
| Phenol | Cu(OAc)₂ | None | CH₂Cl₂ | Aryl Ether |
| Imidazole | Cu(OAc)₂ | DMAP | CH₂Cl₂ | N-Aryl Heterocycle |
| This table illustrates general conditions for the Chan-Lam coupling reaction with arylboronic acids. |
Strategic Incorporation into Polycyclic Aromatic Systems
This compound is a valuable precursor for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). PAHs are a class of compounds with significant interest due to their unique electronic and photophysical properties, finding applications in materials science as organic semiconductors and light-emitting diodes. nih.goved.ac.uk
Through sequential cross-coupling reactions, the this compound can be strategically annulated to build more complex, fused aromatic ring systems. For example, a Suzuki-Miyaura coupling could be used to attach another aromatic ring system, followed by an intramolecular cyclization reaction (such as a Scholl reaction) to form a new fused ring. iupac.org The presence of the chlorine atom provides an additional handle for further functionalization or for directing the regioselectivity of subsequent reactions.
Precursor Role in the Synthesis of Advanced Organic Materials
Boronic acids and their derivatives are increasingly used as precursors in the synthesis of advanced organic materials. researchgate.netresearchgate.net The incorporation of a (2-Chloronaphthalen-1-yl) moiety can be used to tune the properties of polymers and other materials. For instance, it can be copolymerized with other monomers to create conjugated polymers for applications in organic electronics. The naphthalene unit can enhance the π-conjugation and charge transport properties of the material, while the chlorine atom can be used to modify solubility or as a site for post-polymerization modification.
Furthermore, boronic acids can be used to construct covalent organic frameworks (COFs) and other porous materials. The directional nature of the boronic acid condensation reaction allows for the formation of highly ordered, crystalline structures with potential applications in gas storage, catalysis, and sensing.
Catalytic Systems for Transformations Involving 2 Chloronaphthalen 1 Yl Boronic Acid
Homogeneous Catalysis: Palladium, Nickel, and Other Transition Metal Systems
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common approach for transformations of (2-Chloronaphthalen-1-yl)boronic acid. Palladium and nickel complexes are the workhorses in this field, demonstrating high efficacy in forming carbon-carbon bonds.
Palladium-Based Catalysts:
Palladium catalysts are the most extensively studied and utilized for Suzuki-Miyaura cross-coupling reactions of this compound with various aryl and heteroaryl halides. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.
A variety of palladium sources can be employed, including palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). The choice of palladium precursor often depends on its stability, ease of handling, and the specific reaction conditions.
The following table summarizes representative palladium-catalyzed Suzuki-Miyaura coupling reactions involving this compound:
| Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Water | 100 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 95 |
| 4-Chlorotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 78 |
Nickel-Based Catalysts:
Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for Suzuki-Miyaura coupling reactions. nih.gov Nickel(0) species, often generated in situ from Ni(II) precursors, are the active catalysts. These systems are particularly effective for the coupling of aryl chlorides, which are often less reactive than their bromo or iodo counterparts. nih.gov
Key advantages of nickel catalysis include the lower cost of the metal and unique reactivity patterns. The mechanism is believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. Common nickel precursors include nickel(II) chloride (NiCl₂) and its complexes with phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov
Below is a table illustrating typical nickel-catalyzed cross-coupling reactions:
| Aryl Halide | Nickel Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chloroanisole | NiCl₂ | PPh₃ | K₃PO₄ | Dioxane | 80 | 85 |
| 2-Chlorobenzonitrile | NiCl₂(dppf) | - | K₃PO₄ | Toluene | 100 | 90 |
| 1,4-Dichlorobenzene | NiCl₂ | dppe | K₂CO₃ | DMF | 120 | 75 (mono-arylated) |
Heterogeneous Catalysis and Supported Catalytic Architectures
While homogeneous catalysts are highly active, their separation from the reaction mixture can be challenging and costly. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a practical solution to this problem, enabling easy recovery and recycling.
For transformations involving this compound, heterogeneous catalysts typically consist of palladium nanoparticles supported on various materials such as activated carbon (Pd/C), alumina (Al₂O₃), silica (SiO₂), or polymers. These supported catalysts can be used in both batch and continuous flow reactors.
The catalytic activity of these systems is often attributed to the leaching of soluble palladium species into the reaction medium, which then act as a homogeneous catalyst. However, catalysis can also occur on the surface of the supported nanoparticles.
| Support Material | Palladium Loading | Reaction Type | Coupling Partner | Solvent | Yield (%) | Recyclability |
| Activated Carbon | 5 wt% | Suzuki-Miyaura | 4-Bromotoluene | Ethanol/Water | 90 | Up to 5 cycles |
| Alumina | 2 wt% | Suzuki-Miyaura | 3-Chloropyridine | Dioxane | 82 | Up to 4 cycles |
| Polystyrene Resin | 1 mol% | Suzuki-Miyaura | 4-Iodoanisole | Toluene | 95 | Up to 6 cycles |
Ligand Design and Optimization for Enhanced Catalytic Performance
The choice of ligand is crucial for the success of transition metal-catalyzed cross-coupling reactions. Ligands coordinate to the metal center, influencing its electronic and steric properties, which in turn affects the catalyst's activity, stability, and selectivity.
For palladium and nickel-catalyzed reactions of this compound, phosphine ligands are the most commonly employed. Electron-rich and bulky phosphine ligands are particularly effective as they promote the oxidative addition step and stabilize the active catalytic species.
Buchwald-Type Ligands:
A significant advancement in this area has been the development of bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands. These ligands, such as SPhos, XPhos, and RuPhos, have shown exceptional activity in the coupling of challenging substrates, including sterically hindered aryl chlorides. nih.gov Their steric bulk facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.
| Ligand | Catalyst System | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| SPhos | Pd(OAc)₂ | 2,6-Dimethylchlorobenzene | K₃PO₄ | Toluene | 110 | 91 |
| XPhos | Pd₂(dba)₃ | 4-Chloro-N,N-dimethylaniline | Cs₂CO₃ | Dioxane | 100 | 96 |
| RuPhos | Pd(OAc)₂ | 2-Chloro-6-methoxypyridine | K₂CO₃ | t-BuOH | 80 | 89 |
Emerging Catalytic Methodologies for Sustainable Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of transformations involving this compound, this has led to the exploration of greener reaction media and more benign catalytic systems.
Reactions in Aqueous Media:
Water is an attractive solvent for chemical reactions due to its low cost, non-flammability, and environmental friendliness. Suzuki-Miyaura coupling reactions of this compound have been successfully performed in water or aqueous-organic solvent mixtures. These reactions often utilize water-soluble ligands or phase-transfer catalysts to facilitate the interaction between the organic substrates and the aqueous medium.
Ligand-Free Catalysis:
In some cases, palladium-catalyzed Suzuki-Miyaura reactions can be carried out in the absence of phosphine ligands. These "ligand-free" conditions are highly desirable from a sustainability perspective as they avoid the use of often expensive and air-sensitive phosphines. In these systems, the solvent or the base is believed to play a role in stabilizing the palladium catalyst.
| Reaction Condition | Catalyst | Base | Solvent | Coupling Partner | Yield (%) |
| Aqueous Media | Pd(OAc)₂ | K₃PO₄ | Water/Ethanol | 4-Bromobenzaldehyde | 85 |
| Ligand-Free | PdCl₂ | Na₂CO₃ | DMF/Water | 3-Iodophenol | 93 |
Advanced Characterization Techniques for Research on 2 Chloronaphthalen 1 Yl Boronic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-Chloronaphthalen-1-yl)boronic acid in solution. Primarily, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the naphthalene (B1677914) ring system would exhibit characteristic chemical shifts, generally in the downfield region (approximately 7.0-8.5 ppm). The specific coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) would allow for the assignment of each proton to its specific position on the naphthalene core. The proton on the carbon adjacent to the boronic acid group and the proton on the carbon adjacent to the chlorine atom would likely show distinct chemical shifts due to the electronic effects of these substituents. The two protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with solvent protons, sometimes making them difficult to observe or appearing as a broad singlet.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the boron atom can sometimes be challenging to observe due to quadrupolar relaxation of the boron nucleus, which can lead to significant broadening of the carbon signal. However, the other carbon signals of the naphthalene ring would appear in the aromatic region (typically 120-140 ppm), with their precise chemical shifts influenced by the chloro and boronic acid substituents.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H3 | 7.20 - 7.40 | Doublet |
| H4 | 7.80 - 8.00 | Doublet |
| H5 | 7.50 - 7.70 | Multiplet |
| H6 | 7.40 - 7.60 | Multiplet |
| H7 | 7.90 - 8.10 | Doublet |
| H8 | 8.10 - 8.30 | Doublet |
| B(OH)₂ | 5.00 - 6.00 | Broad Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1-B | 130 - 135 (often broad) |
| C2-Cl | 133 - 138 |
| C3 | 127 - 130 |
| C4 | 125 - 128 |
| C4a | 132 - 135 |
| C5 | 128 - 131 |
| C6 | 126 - 129 |
| C7 | 129 - 132 |
| C8 | 124 - 127 |
| C8a | 134 - 137 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to accurately determine the molecular weight of this compound and to confirm its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).
This precision allows for the calculation of the exact molecular formula. For this compound (C₁₀H₈BClO₂), the theoretical monoisotopic mass can be calculated with high precision. Experimental measurement of the molecular ion peak by HRMS that matches this theoretical value provides strong evidence for the compound's identity.
Furthermore, the presence of chlorine in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This leads to the observation of two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. The accurate mass difference between these two peaks (approximately 1.997 Da) and their intensity ratio are diagnostic for the presence of a single chlorine atom in the molecule. Boron also has two stable isotopes, ¹⁰B (approximately 19.9% abundance) and ¹¹B (approximately 80.1% abundance), which further contributes to the complexity and uniqueness of the isotopic pattern, aiding in the confirmation of the molecular formula.
Interactive Data Table: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | Theoretical m/z | Relative Abundance (%) |
| [C₁₀H₈¹⁰B³⁵ClO₂]⁺ | 205.0255 | 20.9 |
| [C₁₀H₈¹¹B³⁵ClO₂]⁺ | 206.0226 | 100.0 |
| [C₁₀H₈¹⁰B³⁷ClO₂]⁺ | 207.0226 | 6.7 |
| [C₁₀H₈¹¹B³⁷ClO₂]⁺ | 208.0196 | 32.2 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, offering an unambiguous determination of the three-dimensional arrangement of atoms in the crystal lattice. For this compound, obtaining a single crystal of suitable quality is the first critical step.
Once a suitable crystal is obtained and subjected to X-ray diffraction analysis, the resulting data can be used to solve the crystal structure. This reveals precise bond lengths, bond angles, and torsion angles within the molecule. The planarity of the naphthalene ring system and the geometry around the boron atom (which is typically trigonal planar in the free boronic acid) can be confirmed.
Furthermore, X-ray crystallography provides valuable insights into the intermolecular interactions in the solid state. Boronic acids are known to form hydrogen-bonded dimers or extended networks in the crystalline state through their hydroxyl groups. nih.govnih.gov For this compound, it is expected that the -B(OH)₂ groups of adjacent molecules would engage in hydrogen bonding, leading to the formation of dimeric structures. These dimers can then be further linked into more complex architectures. The crystal packing is also influenced by other intermolecular forces, such as π-π stacking interactions between the naphthalene rings of adjacent molecules.
Interactive Data Table: Expected Crystallographic Parameters for a Boronic Acid Dimer
| Parameter | Expected Value/Range |
| B-C bond length | 1.55 - 1.58 Å |
| B-O bond length | 1.36 - 1.38 Å |
| O-B-O angle | 118 - 122° |
| C-B-O angle | 119 - 121° |
| O-H---O hydrogen bond distance | 2.7 - 2.9 Å |
Chromatographic and Spectroscopic Methods for Reaction Monitoring and Purity Assessment in Research
In the synthesis of this compound and its subsequent use in reactions like the Suzuki-Miyaura coupling, it is crucial to monitor the progress of the reaction and to assess the purity of the final product. Chromatographic and spectroscopic techniques are routinely employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for both reaction monitoring and purity assessment. wur.nlwaters.comnih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), can effectively separate the starting materials, intermediates, the desired product, and any byproducts. By injecting small aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of the optimal reaction time. For purity assessment, a well-developed HPLC method can provide a quantitative measure of the purity of the isolated this compound, often expressed as a percentage of the total peak area. The use of a photodiode array (PDA) detector can provide UV-Vis spectra of the separated components, aiding in their identification.
Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative reaction monitoring. mdpi.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the progress of the reaction can be visualized under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity analysis, particularly for identifying volatile impurities. However, boronic acids themselves are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is often required, such as conversion to a more volatile boronate ester (e.g., a pinacol (B44631) ester), before analysis by GC-MS. chromatographyonline.com
Spectroscopic techniques such as Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups. In the IR spectrum of this compound, characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹) would be expected.
By combining these chromatographic and spectroscopic methods, researchers can effectively monitor the synthesis of this compound and ensure its high purity for subsequent applications.
Interactive Data Table: Typical Chromatographic Conditions for Boronic Acid Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 | Water/Acetonitrile gradient | UV/PDA | Reaction Monitoring, Purity |
| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light | Reaction Monitoring |
| GC-MS (after derivatization) | DB-5 or similar | Helium | Mass Spectrometry | Impurity Profiling |
Future Perspectives and Emerging Research Avenues for 2 Chloronaphthalen 1 Yl Boronic Acid
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is intrinsically linked to the development of more efficient, economical, and environmentally benign methodologies. For (2-Chloronaphthalen-1-yl)boronic acid and related compounds, future research will likely focus on moving beyond traditional multi-step syntheses that often involve stoichiometric organometallic reagents and harsh reaction conditions. nih.gov
Key emerging areas include:
Direct C-H Borylation: Transition-metal catalyzed C-H activation represents a paradigm shift in synthesis, offering an atom-economical route to organoboron compounds by directly converting a carbon-hydrogen bond to a carbon-boron bond. nih.gov Future research could target the selective C-H borylation of 2-chloronaphthalene (B1664065), potentially providing a more direct and waste-reducing pathway to the target molecule compared to routes requiring pre-functionalization.
Decarboxylative Borylation: A novel technique has been developed to transform abundant and structurally diverse carboxylic acids into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this methodology to 2-chloro-1-naphthoic acid could establish a highly effective and practical synthetic route, leveraging readily available starting materials. drugdiscoverytrends.com
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving unstable intermediates or exothermic processes. nih.gov Developing a flow-based synthesis for this compound could enable safer handling of organometallic intermediates and facilitate on-demand production with high purity. nih.gov
These innovative approaches promise to make this compound more accessible and cost-effective, thereby encouraging its broader application in various fields.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Direct C-H Borylation | High atom economy, reduced waste, fewer synthetic steps. nih.gov | Catalyst development for regioselective borylation of the naphthalene (B1677914) core. |
| Decarboxylative Borylation | Utilizes inexpensive catalysts and readily available carboxylic acid precursors. drugdiscoverytrends.com | Optimization of reaction conditions for 2-chloro-1-naphthoic acid. |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control; high purity. nih.gov | Design and optimization of a continuous flow reactor setup. |
Exploration in Unconventional and Domino/Cascade Reaction Sequences
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for rapidly building molecular complexity from simple precursors. rsc.orgresearchgate.net The dual reactivity of this compound makes it an excellent candidate for incorporation into such elegant and efficient reaction sequences.
Future research could explore its utility in:
Multi-component Reactions (MCRs): Designing novel MCRs where this compound acts as a key component to introduce the 2-chloronaphthalene scaffold into a complex molecular architecture in a single step.
Sequential Catalysis: The boronic acid and chloro-substituent can participate in distinct, sequential catalytic cycles. For instance, the boronic acid could first engage in a Suzuki-Miyaura coupling, followed by a subsequent cross-coupling reaction at the chloro-position, all within a single reaction vessel.
Domino Cyclization Reactions: Aryl boronic acids are known to participate in sophisticated domino reactions, such as nickel-catalyzed carbonylative cyclizations. rsc.org The specific steric and electronic nature of the 2-chloronaphthalene moiety could be exploited to direct the outcome of such cyclizations, leading to the synthesis of novel polycyclic and heterocyclic systems.
The development of such processes would represent a significant advance in synthetic efficiency, enabling the streamlined construction of complex molecules for various applications.
Integration into Advanced Functional Materials and Molecular Devices
The naphthalene unit within this compound provides a rigid, planar, and electronically active scaffold that is highly desirable for the construction of advanced functional materials. The boronic acid group serves as a versatile chemical handle for polymerization or for covalent attachment to surfaces and other molecules.
Emerging research avenues in this domain include:
Organic Electronics: The naphthalene core is a well-known chromophore. By incorporating this unit into polymers via the boronic acid handle (e.g., through Suzuki polymerization), it may be possible to develop novel organic semiconductors, light-emitting diodes (OLEDs), or photovoltaic materials with tailored photophysical properties.
Molecular Sensors: Boronic acids are widely recognized for their ability to bind reversibly with diols, such as those found in saccharides. nih.govmdpi.com This property can be harnessed to create sensors where the fluorescence of the naphthalene unit is modulated upon binding to a target analyte. The chloro-substituent can be used to fine-tune the electronic properties of the sensor or as an additional site for modification.
Boron-Based Polymers: Research into boron-containing polymers has revealed their utility in creating materials with unique properties for applications like optical data storage and molecular machines. mdpi.com this compound could serve as a monomer for creating polymers with high refractive indices and specific charge transport characteristics.
| Application Area | Role of this compound | Potential Functionality |
| Organic Electronics | Monomer in polymerization reactions (e.g., Suzuki coupling). | Forms conjugated polymers for semiconductors or OLEDs. |
| Molecular Sensors | Acts as a recognition element (boronic acid) and a signaling unit (naphthalene). | Detects saccharides or other diol-containing molecules through fluorescence changes. researchgate.netnih.gov |
| Advanced Polymers | Building block for novel boron-containing macromolecules. mdpi.com | Creates materials with unique optical or electronic properties. |
Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry (Focusing on synthetic utility)
In the realms of chemical biology and medicinal chemistry, this compound is not just a reagent but a strategic building block for constructing molecules designed to interact with biological systems. The focus here is on its synthetic utility in creating complex and diverse molecular structures.
Scaffold for Combinatorial Libraries: The compound is an ideal starting point for creating libraries of drug-like molecules. The boronic acid allows for a primary diversification step via Suzuki-Miyaura coupling, while the chloro-substituent provides a handle for a secondary diversification, enabling the rapid synthesis of numerous analogues for structure-activity relationship (SAR) studies. chemrxiv.org
Synthesis of Covalent Probes and Inhibitors: Boronic acids are known to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes. mdpi.comresearchgate.net this compound provides a rigid, lipophilic naphthalene scaffold that can be elaborated into targeted enzyme inhibitors. Its synthetic utility lies in its ability to position the reactive boronic acid group within a larger molecular framework designed for specific enzyme active sites.
Bioisostere Replacement: The boronic acid group can be considered a bioisostere of a carboxylic acid. nih.govmdpi.com This allows synthetic chemists to replace carboxylic acid groups in known bioactive molecules with the boronic acid from this compound, potentially modifying the molecule's physicochemical properties and interactions with biological targets. nih.gov The synthetic challenge and opportunity lie in developing routes to seamlessly integrate the this compound moiety into these complex structures.
By leveraging this compound as a versatile synthetic platform, chemists can efficiently access novel molecular entities with the potential to serve as biological probes or starting points for drug discovery programs.
Q & A
Q. What are the common synthetic routes for (2-Chloronaphthalen-1-yl)boronic acid, and how is its structural integrity validated?
this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic esters. Structural validation employs X-ray crystallography to resolve bond angles (e.g., B1–O1–H1: 116°) and hydrogen-bonding networks, as observed in polymorphic forms . Complementary techniques like NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight verification) are critical for purity assessment.
Q. How does this compound function in carbohydrate sensing applications?
Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation, enabling applications in saccharide detection. For example, rhodamine-derived boronic acid receptors are used in HPLC post-column methods to isolate and quantify carbohydrates, with fluorescence quenching or enhancement signaling binding events . This mechanism is pH-dependent, as boronic acids exhibit higher binding affinity under alkaline conditions (pKa ~7.6) .
Q. What analytical methods are suitable for detecting trace impurities in boronic acid derivatives?
Highly sensitive LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for detecting boronic acid impurities at sub-ppm levels. This method avoids derivatization steps, reduces sample preparation time, and achieves validation parameters (e.g., LOD <0.1 ppm) per ICH guidelines, as demonstrated in Lumacaftor drug substance analysis .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its reactivity and applications?
Polymorphs exhibit distinct hydrogen-bonding networks (e.g., C1–B1–C10 angles: 124.1° vs. 117.8° in different forms), altering solubility and crystallization kinetics. These structural variations can impact reactivity in cross-coupling reactions or sensor performance, necessitating polymorph control during synthesis .
Q. What experimental strategies resolve contradictions in reported binding affinities for boronic acid-diol interactions?
Discrepancies often arise from kinetic vs. thermodynamic factors. Stopped-flow fluorescence studies reveal binding equilibria are reached within seconds, with kon values following D-fructose > D-glucose trends. Secondary interactions (e.g., hydrophobic effects in glycoprotein binding) must also be mitigated via buffer optimization (e.g., borate at pH 8.5) to enhance selectivity .
Q. How can photo-switchable boronic acids be engineered for controlled drug delivery systems?
Azobenzene-boronic acid conjugates enable light-triggered binding modulation. E→Z isomerization under visible light (e.g., 450 nm) enhances diol binding affinity by >20-fold, as demonstrated in covalent adaptable hydrogels. Computational studies attribute this to steric destabilization of the E-ester state, enabling reversible "catch-and-release" of biomolecules .
Q. What design principles improve boronic acid-based inhibitors in anticancer therapeutics?
Structural mimicry of tubulin-binding agents (e.g., combretastatin A-4) with boronic acid substitution enhances apoptosis induction. For example, this compound derivatives inhibit tubulin polymerization (IC50 ~21 µM) and exhibit low nM cytotoxicity in B-16 melanoma cells. Bioisosteric replacement of hydroxyl groups with boronic acids improves target engagement, as carboxylic acid analogs lack activity .
Q. How do secondary interactions compromise glycoprotein selectivity in boronic acid-functionalized surfaces?
Surface plasmon resonance (SPR) studies show non-specific binding (e.g., avidin vs. ExtrAvidin) arises from electrostatic or hydrophobic interactions. Selectivity is restored by adjusting ionic strength or using dextran-coated substrates to minimize off-target adsorption. Buffer systems with competing diols (e.g., sorbitol) further enhance specificity .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
